molecular formula C18H17ClN2O2S B2822006 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea CAS No. 2034526-14-0

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2822006
CAS No.: 2034526-14-0
M. Wt: 360.86
InChI Key: LTOMTCQXFWDVOV-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Evaluation

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including derivatives with structural similarities to the specified compound, was synthesized to assess antiacetylcholinesterase activity. This research aimed to optimize the spacer length and test compounds with greater conformational flexibility, finding that a linear ethoxyethyl chain maintains high inhibitory activities with the right substitutions, suggesting applications in designing acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Anticancer Activity

N-(3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, structurally related to the requested compound, demonstrated strong anticancer activity across several assays and cell lines. This study emphasizes the potential clinical applications for treating kidney cancer, highlighting the importance of understanding metabolites' roles in the drug's efficacy (Nammalwar et al., 2010).

Environmental Applications

The electro-Fenton degradation study of antimicrobials like triclosan and triclocarban, involving compounds structurally akin to the queried chemical, explores the removal of persistent organic pollutants. This research underscores the method's efficiency in breaking down complex organic molecules, indicating potential applications in environmental remediation efforts (Sirés et al., 2007).

Pharmaceutical Synthesis

A study on the synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas, involving reactions with potassium thiocyanate or thiourea, presents innovative pathways for creating pharmaceuticals. This work highlights the versatility of urea derivatives in synthesizing compounds with potential biological activities (Konovalova et al., 2020).

Tyrosine Kinase Inhibitors

Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) identifies a new class of potent inhibitors. This study suggests significant potential in developing treatments for conditions where ROCK activity is implicated, showcasing the therapeutic applications of urea derivatives in targeted cancer therapies (Pireddu et al., 2012).

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-13-7-5-12(6-8-13)9-20-18(23)21-10-16(22)15-11-24-17-4-2-1-3-14(15)17/h1-8,11,16,22H,9-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOMTCQXFWDVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.